molecular formula C23H18FN5O2 B612265 Tenalisib CAS No. 1639417-53-0

Tenalisib

Cat. No.: B612265
CAS No.: 1639417-53-0
M. Wt: 415.4 g/mol
InChI Key: HDXDQPRPFRKGKZ-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Tenalisib, also known as RP6530, is a highly specific, dual inhibitor of phosphoinositide-3 kinases (PI3K) δ/γ and Salt Inducible Kinase-3 (SIK3) . PI3K plays a critical role in T-cell development and activation . SIK3, often overexpressed in breast cancer, contributes to tumorigenesis .

Mode of Action

This compound interacts with its targets, PI3K δ/γ and SIK3, inhibiting their activity. This inhibition disrupts the normal functioning of these enzymes, leading to changes in cellular processes . The major metabolite of this compound, IN0385, is a SIK3 inhibitor .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K-AKT-mTOR pathway . This pathway is involved in cell proliferation, migration, and survival. Its upregulation interacts with the Estrogen Receptor pathway and confers endocrine resistance . This compound’s inhibition of PI3K disrupts this pathway, potentially leading to decreased cell proliferation and survival .

Pharmacokinetics

The pharmacokinetics of this compound involve its oral administration, with doses ranging from 200 mg to 800 mg twice daily . It has been observed to have linear and dose-dependent kinetics up to a 400 mg dose . This compound undergoes significant metabolism, with levels of its major metabolite, IN0385, being approximately 2-fold higher than the parent compound .

Result of Action

The molecular and cellular effects of this compound’s action include apoptosis and anti-proliferative activity . In vitro studies have shown that this compound potentiates the activity of paclitaxel and doxorubicin . It also modulates the tumor microenvironment, reprogramming tumor-associated macrophages from a pro-tumor M2 phenotype to an anti-tumor M1 phenotype, and reducing angiogenesis .

Biochemical Analysis

Biochemical Properties

Tenalisib: interacts with the PI3K-AKT pathway, a critical biochemical reaction in T-cell development and activation . It exhibits nano-molar inhibitory potency, indicating its strong interaction with the enzymes and proteins involved in this pathway .

Cellular Effects

This compound: has shown promising efficacy in T-cell lymphoma with a distinct safety profile . It influences cell function by interacting with the PI3K-AKT pathway, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of This compound involves its role as a dual PI3K δ/γ inhibitor . It exerts its effects at the molecular level by binding to PI3K, inhibiting or activating enzymes, and causing changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of This compound Preliminary results of ongoing studies have demonstrated an acceptable safety profile with encouraging clinical activity in relapsed/refractory T-cell lymphoma .

Metabolic Pathways

This compound: is involved in the PI3K-AKT metabolic pathway . It interacts with enzymes and cofactors in this pathway, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of This compound Given its role as a PI3K inhibitor, it may interact with transporters or binding proteins involved in this pathway .

Subcellular Localization

The subcellular localization of This compound is likely associated with the components of the PI3K-AKT pathway it interacts with .

Preparation Methods

The synthesis of tenalisib involves multiple steps, including the preparation of intermediates and their subsequent coupling reactions. The synthetic route typically involves the following steps:

Industrial production methods for this compound involve scaling up the laboratory synthesis process while ensuring the quality and purity of the final product. This includes optimizing reaction conditions, using high-quality reagents, and implementing stringent quality control measures.

Chemical Reactions Analysis

Tenalisib undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tenalisib has shown promising activity in various scientific research applications, including:

Comparison with Similar Compounds

Tenalisib is unique in its dual inhibition of phosphoinositide 3-kinase delta and gamma isoforms, which distinguishes it from other phosphoinositide 3-kinase inhibitors. Similar compounds include:

This compound’s unique combination of phosphoinositide 3-kinase delta and gamma inhibition, along with its additional salt-inducible kinase 3 (SIK3) activity, provides a differentiated safety profile and enhanced therapeutic potential .

Properties

IUPAC Name

3-(3-fluorophenyl)-2-[(1S)-1-(7H-purin-6-ylamino)propyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN5O2/c1-2-16(29-23-19-22(26-11-25-19)27-12-28-23)21-18(13-6-5-7-14(24)10-13)20(30)15-8-3-4-9-17(15)31-21/h3-12,16H,2H2,1H3,(H2,25,26,27,28,29)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXDQPRPFRKGKZ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C(=O)C2=CC=CC=C2O1)C3=CC(=CC=C3)F)NC4=NC=NC5=C4NC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=C(C(=O)C2=CC=CC=C2O1)C3=CC(=CC=C3)F)NC4=NC=NC5=C4NC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1639417-53-0
Record name Tenalisib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1639417530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tenalisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15295
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TENALISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2261HH611H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.